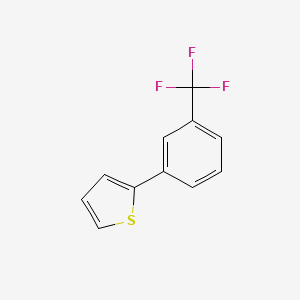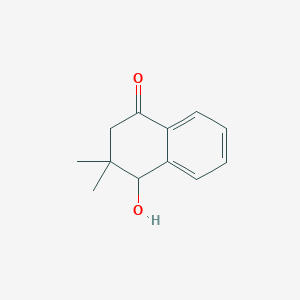
4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound belonging to the class of naphthalenones. This compound is characterized by the presence of a hydroxyl group and a ketone group on a naphthalene ring system. It is a versatile intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable aromatic compound under acidic conditions can yield the desired naphthalenone.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 4-oxo-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one.
Reduction: Formation of 4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-ol.
Substitution: Formation of 4-chloro-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another compound with a hydroxyl and ketone group, but with a furan ring instead of a naphthalene ring.
4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(12)14/h3-6,11,14H,7H2,1-2H3 |
Clave InChI |
JIXONYKIWJTKOP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=CC=CC=C2C1O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-tert-Butylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8740281.png)
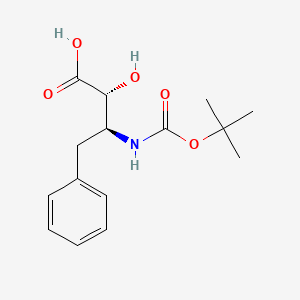
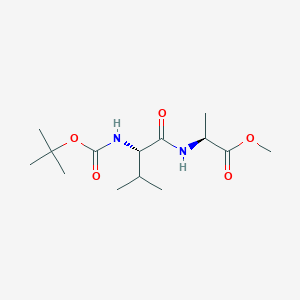
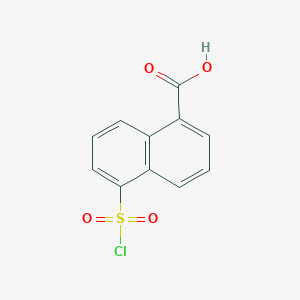
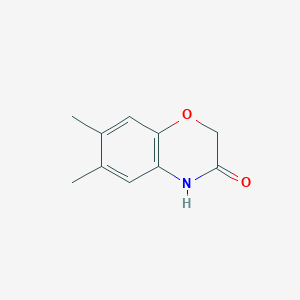
![2,3-Dihydro-6-nitroimidazo[2,1-b]benzothiazole](/img/structure/B8740308.png)
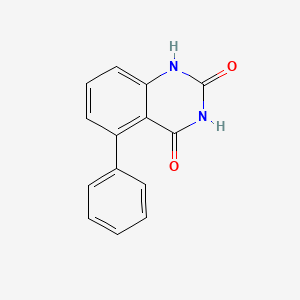
![7-(Piperazin-1-yl)-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B8740314.png)
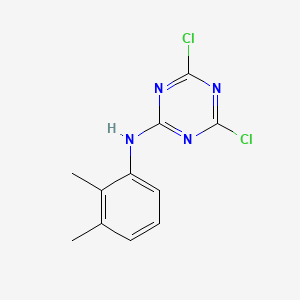
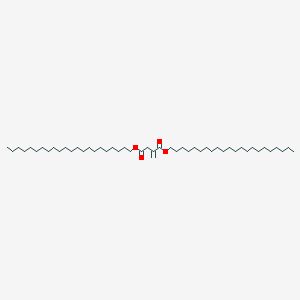
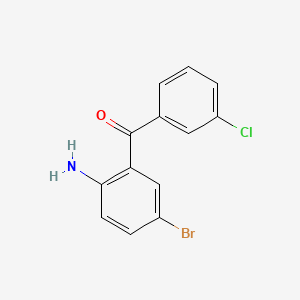
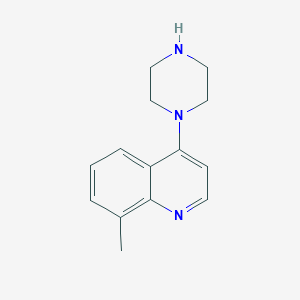
![2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8740375.png)
